molecular formula C6H7ClFN3O B092120 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol CAS No. 16255-90-6

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol

Cat. No.: B092120
CAS No.: 16255-90-6
M. Wt: 191.59 g/mol
InChI Key: ZFTMHCZTPRPUOQ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol: is an organic compound with the molecular formula C6H7ClFN3O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol typically involves the reaction of 2-chloro-5-fluoropyrimidine with ethanolamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-chloro-5-fluoropyrimidine

    Reagent: Ethanolamine

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. The process may include steps such as:

    Purification: Using techniques like recrystallization or chromatography to purify the product.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols, can react with the chlorine atom.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, can oxidize the hydroxyl group.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can reduce the hydroxyl group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: The oxidation of the hydroxyl group can yield a ketone or aldehyde.

    Reduction Products: The reduction of the hydroxyl group can yield an alkane.

Scientific Research Applications

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: It can be used to study the effects of pyrimidine derivatives on biological systems.

    Industrial Chemistry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol.

    2-Amino-5-fluoropyrimidine: Another pyrimidine derivative with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and fluoro substituent on the pyrimidine ring, along with an ethanolamine moiety, makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClFN3O/c7-6-10-3-4(8)5(11-6)9-1-2-12/h3,12H,1-2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTMHCZTPRPUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365659
Record name 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16255-90-6
Record name 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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